4-ethynyl-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-ethynyl-1-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It is a derivative of pyridinone, characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the dihydropyridin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-methyl-1,2-dihydropyridin-2-one.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where the 4-bromo-1-methyl-1,2-dihydropyridin-2-one is reacted with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
4-ethynyl-1-methyl-1,2-dihydropyridin-2-one has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-ethynyl-1-methylpyridin-2(1H)-one
- 2(1H)-Pyridinone, 4-ethynyl-1-methyl-
Uniqueness
4-ethynyl-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of both an ethynyl group and a methyl group on the dihydropyridin-2-one ring, which imparts distinct chemical and biological properties compared to other pyridinone derivatives .
Properties
CAS No. |
1934458-73-7 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
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